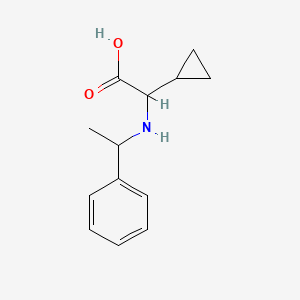![molecular formula C20H22N4O2 B14748484 N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide CAS No. 3259-65-2](/img/structure/B14748484.png)
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles. The aziridine moiety is known for its high reactivity due to the ring strain, making this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide typically involves the reaction of aziridine derivatives with aromatic amines. One common method includes the reaction of 4-(aziridine-1-carbonylamino)-3-methylphenylamine with 2-methylphenyl aziridine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to open the aziridine rings.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Primary and secondary amines
Substitution: Various substituted amines, thiols, and alcohol derivatives
Aplicaciones Científicas De Investigación
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and as a crosslinking agent in various materials
Mecanismo De Acción
The mechanism of action of N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide involves the reactivity of the aziridine rings. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and crosslinking. The compound’s biological activity is thought to be related to its ability to interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): Similar structure but with different substituents on the aromatic rings.
4,4’-Bis(aziridine-1-carbonylamino)diphenylmethane: Another compound with aziridine rings but different connectivity.
Uniqueness
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide is unique due to the specific arrangement of the aziridine rings and the methyl groups on the aromatic rings. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
3259-65-2 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-13-11-15(3-5-17(13)21-19(25)23-7-8-23)16-4-6-18(14(2)12-16)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26) |
Clave InChI |
FMDPSTITBZDRNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)C)NC(=O)N4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


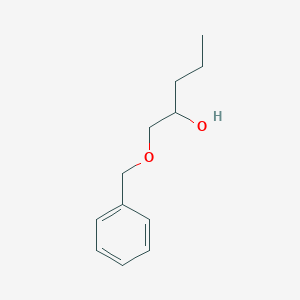
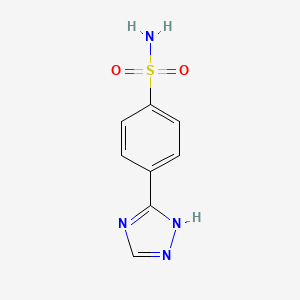
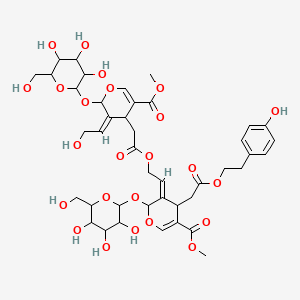
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
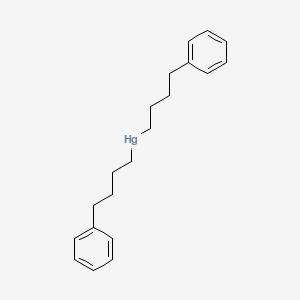
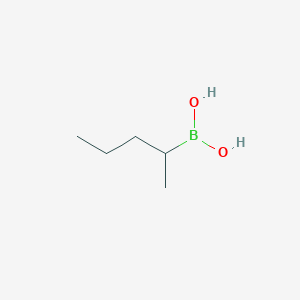
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
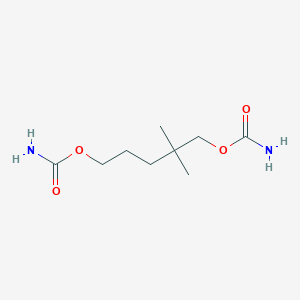
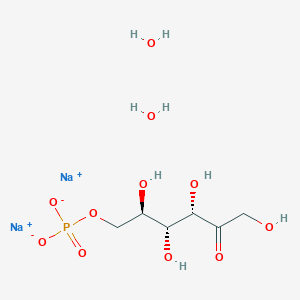
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
